2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-mesitylacetamide
Description
This compound is a pyrazolo[3,4-d]pyrimidin-4-one derivative featuring a 4-chlorophenyl group at position 1, a thioacetamide moiety at position 6, and an N-mesityl (2,4,6-trimethylphenyl) substituent. Its molecular formula is C₂₂H₂₀ClN₅O₂S (calculated molecular weight: 453.94 g/mol). The mesityl group confers steric bulk and lipophilicity, distinguishing it from analogs with smaller N-substituents. The compound’s synthesis likely follows methods analogous to those described for related pyrazolo[3,4-d]pyrimidinones, such as thioether formation via nucleophilic substitution of a pyrimidinone-thiol intermediate with a mesityl-substituted acetamide chloride .
Properties
IUPAC Name |
2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2S/c1-12-8-13(2)19(14(3)9-12)25-18(29)11-31-22-26-20-17(21(30)27-22)10-24-28(20)16-6-4-15(23)5-7-16/h4-10H,11H2,1-3H3,(H,25,29)(H,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXPWQRYMSWRNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a member of the protein tyrosine kinase (PTK) family, which plays a crucial role in many cellular activities including growth, differentiation, metabolism, adhesion, and motility.
Mode of Action
The compound interacts with EGFR-TK, inhibiting its activity. This inhibition is achieved by the compound binding to the active site of the enzyme, preventing it from catalyzing the transfer of a phosphate group from ATP to a protein substrate. This results in a decrease in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR.
Biochemical Pathways
The inhibition of EGFR-TK affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is involved in promoting cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival. By inhibiting EGFR-TK, the compound disrupts this pathway, potentially leading to a decrease in cell proliferation and an increase in programmed cell death or apoptosis.
Result of Action
The compound’s action results in significant anti-proliferative activity against various cancer cell lines. For example, it has been shown to induce cell cycle arrest at the S phase, leading to an increase in pre-G cell population in certain cell lines. It also increases the percentage of apoptotic cells in a time-dependent manner.
Biological Activity
The compound 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-mesitylacetamide is a novel derivative of pyrazolo[3,4-d]pyrimidine, which has gained attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity based on various studies and research findings.
- Molecular Formula: C21H18ClN5O2S
- Molecular Weight: 439.92 g/mol
- Purity: Typically 95% .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets involved in cancer cell proliferation and inflammation. The pyrazolo[3,4-d]pyrimidine scaffold is known for its role as a kinase inhibitor, which plays a crucial role in cell signaling pathways.
Anticancer Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant anticancer properties. For instance:
- A derivative with a similar scaffold showed broad-spectrum anticancer activity against nine cancer subpanels with selectivity ratios ranging from 0.7 to 39 at the GI50 level .
- Specific IC50 values for related compounds indicate potent growth inhibition in various cancer cell lines, such as HeLa (IC50 = 7.01 µM), NCI-H460 (IC50 = 8.55 µM), and MCF-7 (IC50 = 14.31 µM) .
Mechanistic Studies
Mechanistic evaluations have revealed that these compounds can induce apoptosis and arrest the cell cycle at specific phases:
- Apoptosis Induction: Compounds have been shown to significantly increase early and late apoptosis in leukemia cells .
- Cell Cycle Arrest: Studies indicate that certain derivatives can cause cell cycle arrest at the S phase or G2/M phase, highlighting their potential as chemotherapeutic agents .
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is influenced by their structural features:
| Compound | Structure | Activity | IC50 Value |
|---|---|---|---|
| Compound 1c | Pyrazolo[3,4-d]pyrimidine | Anticancer | 0.0034 µM |
| Compound X | Similar scaffold | Apoptosis induction | Varies by cell line |
| Compound Y | Modified pyrazole | Cell cycle arrest | Varies by cell line |
Study on Antitumor Activity
In a comprehensive study involving multiple cancer cell lines, a derivative similar to This compound was tested against the NCI's 60 cancer cell lines:
- The compound exhibited significant cytotoxicity against leukemia and solid tumors with promising selectivity towards specific cancer types .
Study on Inflammation
Another study focused on the anti-inflammatory properties of pyrazole derivatives indicated that they could inhibit key inflammatory mediators, providing further evidence of their therapeutic potential beyond oncology .
Comparison with Similar Compounds
Substituent Analysis
Key structural variations among analogs include:
N-Substituent on Acetamide: N-Methyl (CAS 1005307-17-4): Simpler alkyl group, lower molecular weight (349.8 g/mol), and increased solubility compared to mesityl . N-Morpholinophenyl: Present in compounds like 118d (MW: 662.63 g/mol), this group improves solubility via polar morpholine oxygen .
Chlorophenyl Position :
Physicochemical Properties
Q & A
Basic: What are the optimal synthetic routes for this compound?
Methodological Answer:
The synthesis involves multi-step protocols, often starting with pyrazolo[3,4-d]pyrimidinone scaffolds. Key steps include:
- Step 1: Condensation of 6-amino-1,3-dimethyluracil with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) to form Schiff bases .
- Step 2: Reaction with 2-mercaptoacetic acid or thiol-containing reagents to introduce the thioether linkage .
- Step 3: Acetamide functionalization via nucleophilic substitution using N-mesityl α-chloroacetamide derivatives under reflux conditions in ethanol or DMF .
Critical Parameters:
- Reaction time and temperature (e.g., reflux in ethanol for 6–12 hours).
- Catalytic use of acids (e.g., H₂SO₄) to enhance cyclization efficiency .
Basic: How to characterize this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- X-ray Crystallography: Resolve regiochemical ambiguities (e.g., thioether vs. oxo positioning) by analyzing bond lengths and angles. For example, C–S bond lengths typically range from 1.75–1.82 Å .
- NMR Spectroscopy:
- ¹H-NMR: Confirm mesityl substitution via singlet peaks for methyl groups (δ 2.2–2.4 ppm) and aromatic protons (δ 6.8–7.5 ppm) .
- ¹³C-NMR: Identify carbonyl (C=O) signals at δ 165–175 ppm and pyrimidine carbons at δ 150–160 ppm .
- IR Spectroscopy: Detect C=S (1090–1120 cm⁻¹) and C=O (1640–1680 cm⁻¹) stretches .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization: Control variables such as solvent (DMSO concentration ≤1%), pH, and incubation time to minimize false positives/negatives .
- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., 4-chlorophenyl vs. methoxyphenyl) on target binding using docking studies .
- Metabolite Screening: Use LC-MS to identify degradation products that may interfere with activity measurements .
Advanced: What strategies improve regioselectivity during pyrazolo[3,4-d]pyrimidinone core synthesis?
Methodological Answer:
- Electronic Effects: Electron-withdrawing groups (e.g., -Cl) at the 4-position of the phenyl ring direct cyclization to the pyrimidinone N-1 position .
- Steric Control: Bulky substituents (e.g., mesityl) favor thioether formation at the C-6 position over C-2 .
- Catalytic Optimization: Use Pd-catalyzed reductive cyclization with formic acid derivatives to suppress side reactions .
Advanced: How to address poor solubility in biological assays?
Methodological Answer:
- Derivatization: Introduce polar groups (e.g., -OH, -NH₂) via post-synthetic modifications while retaining core activity .
- Co-solvent Systems: Use PEG-400 or cyclodextrin-based solutions to enhance aqueous solubility without destabilizing the compound .
- Prodrug Design: Synthesize phosphate or acetate prodrugs that hydrolyze in physiological conditions .
Advanced: What computational methods predict binding modes with kinase targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase). Key residues for hydrogen bonding: Lys721 and Thr830 .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the pyrazolo-pyrimidinone core in the active site .
- Free Energy Calculations: Apply MM-PBSA to quantify binding affinities and guide SAR optimization .
Advanced: How to validate synthetic intermediates with conflicting spectral data?
Methodological Answer:
- 2D-NMR: Use HSQC and HMBC to resolve overlapping signals (e.g., distinguishing pyrimidinone C-4 vs. acetamide C=O) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formulas with <5 ppm error .
- X-ray Powder Diffraction (XRPD): Compare experimental patterns with simulated data from single-crystal structures to identify polymorphic impurities .
Advanced: What catalytic systems improve yield in large-scale synthesis?
Methodological Answer:
- Heterogeneous Catalysis: Use Pd/C or Ni nanoparticles for reductive amination steps (yield improvement: 15–20%) .
- Microwave-Assisted Synthesis: Reduce reaction times (e.g., from 12 hours to 30 minutes) for cyclization steps .
- Flow Chemistry: Optimize residence time and temperature gradients for continuous thioether formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
